molecular formula C20H19N3O5S B2787678 methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate CAS No. 2034268-20-5

methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B2787678
CAS No.: 2034268-20-5
M. Wt: 413.45
InChI Key: FPIRISXWXYOVPG-UHFFFAOYSA-N
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Description

Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a bipyridine moiety, a sulfamoyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors. The sulfamoyl group may interact with biological targets, such as enzymes, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N-phenylsulfamoyl)-4-methoxybenzoate
  • Methyl 3-(N-(pyridin-2-ylmethyl)sulfamoyl)-4-methoxybenzoate
  • Methyl 3-(N-(quinolin-4-ylmethyl)sulfamoyl)-4-methoxybenzoate

Uniqueness

Methyl 3-(N-([2,3’-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes. This property makes it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-pyridin-3-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-18-6-5-15(20(24)28-2)11-19(18)29(25,26)23-12-14-7-9-22-17(10-14)16-4-3-8-21-13-16/h3-11,13,23H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRISXWXYOVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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